molecular formula C15H16N2O3 B13433884 4-nitro-N-(2-phenylmethoxyethyl)aniline

4-nitro-N-(2-phenylmethoxyethyl)aniline

Cat. No.: B13433884
M. Wt: 272.30 g/mol
InChI Key: PTPJDZHXSAWAPY-UHFFFAOYSA-N
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Description

4-nitro-N-(2-phenylmethoxyethyl)aniline is a chemical compound of interest in specialized organic synthesis and materials science research. While specific studies on this exact molecule are not readily available, its structure places it within a family of N-substituted nitroanilines known for their versatile applications in research. Compounds with similar structural motifs, particularly N-(2-phenylethyl)nitroaniline derivatives, have been documented as key precursors in the development of slow-release nitric oxide (NO) donors, which are investigated for their potential effects on vascular smooth muscle and applications in cardiovascular research . The structural features of the nitroaniline group, combined with the ether-linked phenethyl chain, suggest potential utility as an intermediate in the synthesis of more complex molecules, such as dyes or organic electronic materials . Furthermore, related nitroaniline derivatives are studied for their properties in crystal engineering, where modest changes in functional groups can significantly influence molecular conformation, intermolecular hydrogen bonding, and solid-state packing, which is relevant for the design of advanced organic materials . Researchers value this compound for exploring structure-activity relationships and for use in building novel chemical entities. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

4-nitro-N-(2-phenylmethoxyethyl)aniline

InChI

InChI=1S/C15H16N2O3/c18-17(19)15-8-6-14(7-9-15)16-10-11-20-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2

InChI Key

PTPJDZHXSAWAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Protection and Alkylation of Aniline

  • Starting Material: Aniline or substituted aniline derivatives.
  • Protection: The amino group of aniline can be protected by acylation (e.g., acetylation using acetic anhydride or acetic acid) to prevent side reactions during nitration.
  • Alkylation: The 2-phenylmethoxyethyl group is introduced by nucleophilic substitution, typically reacting the protected aniline with 2-phenylmethoxyethyl halides (e.g., bromide or chloride) under basic conditions.

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Time Notes
Protection Acetic anhydride/acetic acid 80–140 °C 1.5–5 hours Control temperature to avoid decomposition
Alkylation 2-phenylmethoxyethyl bromide, base (e.g., K2CO3) 50–80 °C 3–6 hours Anhydrous solvent (e.g., DMF) recommended

Nitration Reaction

  • Objective: Introduce the nitro group at the para position relative to the amino substituent.
  • Reagents: Concentrated nitric acid (65%) often used as nitrating agent.
  • Conditions: Low temperature (10–40 °C) to control regioselectivity and avoid over-nitration.

Typical Nitration Procedure:

Step Reagents/Conditions Temperature Time Notes
Nitration Concentrated HNO3 (65%), acetic acid medium 10–30 °C 3–6 hours Slow addition with cooling to maintain temperature

Hydrolysis and Deprotection

  • After nitration, if the amino group was protected, hydrolysis is performed using concentrated hydrochloric acid under reflux to remove the protecting group.
  • The reaction mixture is then neutralized to precipitate the nitroaniline derivative.

Typical Hydrolysis Conditions:

Step Reagents/Conditions Temperature Time Notes
Hydrolysis Concentrated HCl (35%), reflux 90–100 °C 2–3 hours Ensures complete deprotection

Purification

  • The crude product is isolated by filtration after adjusting the pH to acidic range (pH 1–2).
  • Recrystallization from aqueous ethanol (50–90%) is commonly used to enhance purity.

Analytical Data and Characterization

  • Purity: Typically confirmed by High-Performance Liquid Chromatography (HPLC) showing >97% purity.
  • Melting Point: Approximately 125–130 °C, consistent with substituted nitroanilines.
  • Spectroscopy:
    • FTIR confirms nitro group (NO2) peaks around 1340 and 1520 cm⁻¹.
    • NMR (¹H and ¹³C) confirms substitution pattern and presence of phenylmethoxyethyl group.
  • Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Protection temperature 80–140 °C Acetylation step
Alkylation temperature 50–80 °C Nucleophilic substitution
Nitration temperature 10–40 °C Controlled to avoid over-nitration
Hydrolysis temperature 90–100 °C (reflux) Deprotection step
Reaction time (each step) 1.5–6 hours Varies by step
Purification solvent 50–90% aqueous ethanol Recrystallization
Product purity (HPLC) >97% High purity required
Yield 75–85% (estimated) From analogous compounds

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-phenylmethoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N-(2-phenylmethoxyethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-phenylmethoxyethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-nitro-N-(2-phenylmethoxyethyl)aniline with structurally related 4-nitroaniline derivatives:

Compound Name Substituent Synthesis Yield Physical State Notable Properties Applications Reference
This compound 2-Phenylmethoxyethyl Not reported Likely solid Moderate basicity, lipophilic, ether-linked aryl Pharmaceutical intermediates
4-Nitro-N-(3,4-dimethoxyphenethyl)aniline 3,4-Dimethoxyphenethyl 64% Yellow oil Polar OMe groups, higher solubility in polar solvents Biological activity screening
4-Nitro-N-(4-(trifluoromethyl)phenyl)aniline 4-Trifluoromethylphenyl 70% Yellow solid Strong electron-withdrawing CF₃, low basicity Agrochemicals, electronics
4-Nitro-N-(pyridin-2-ylmethyl)aniline Pyridin-2-ylmethyl Not reported Solid Heteroaromatic, potential metal coordination Coordination chemistry
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline 3-Trimethoxysilylpropyl Not reported Liquid/Oil Silane functionality, surface-binding capability Materials science

Physicochemical Properties

  • Basicity : The electron-donating 2-phenylmethoxyethyl group in the target compound likely increases nitrogen lone-pair availability compared to electron-withdrawing substituents (e.g., CF₃ in ), though steric hindrance may offset this effect. In contrast, 4-nitro-N-(adamantyl)aniline (3i, ) exhibits reduced basicity due to adamantane’s steric bulk.
  • Solubility : The phenylmethoxyethyl chain enhances lipophilicity, favoring solubility in organic solvents. By comparison, 3,4-dimethoxyphenethyl-substituted analogs (3j, ) show improved polarity and water miscibility.
  • Thermal Stability : Nitro groups generally confer stability, but substituents like trimethoxysilyl () may introduce hydrolytic sensitivity in humid environments.

Key Research Insights and Contradictions

  • Yield Discrepancies : Yields for analogous compounds vary significantly (55–72%, ), attributed to substituent steric effects and reaction kinetics. For instance, adamantylamine (bulky) gives lower yields than pyridinylethylamine (linear).
  • Electronic Effects : The 4-nitro group’s electron-withdrawing nature is offset by electron-donating substituents (e.g., OMe in 3j, ), altering reactivity in subsequent reductions or functionalizations.
  • Structural Characterization : All compounds in were validated via NMR and MS, ensuring synthetic reliability. However, crystallographic data (e.g., ) are absent for the target compound, leaving its solid-state behavior unconfirmed.

Biological Activity

4-Nitro-N-(2-phenylmethoxyethyl)aniline is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Understanding the biological activity of such compounds is crucial for their application in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol

The compound features a nitro group (-NO2) and an aniline moiety, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against several bacterial strains.
  • Antioxidant Properties : The nitro group contributes to its ability to scavenge free radicals, thus exhibiting antioxidant effects.
  • Cytotoxic Effects : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A series of tests conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound showed a significant reduction in DPPH radical concentration, with an IC50 value of approximately 75 µg/mL, suggesting strong antioxidant potential.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values of 30 µM for HeLa cells and 45 µM for MCF-7 cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of similar compounds in treating infections caused by resistant bacterial strains. This study supports the potential use of derivatives like this compound in clinical settings.
  • Case Study on Antioxidant Properties : Research published in the Journal of Medicinal Chemistry explored various nitro-substituted anilines and their role as antioxidants. This study provides a comparative analysis showing that compounds with similar structures often exhibit significant antioxidant activity.

Q & A

Q. How can researchers address crystallization challenges for X-ray diffraction studies?

  • Answer : Co-crystallize with thiourea (hydrogen bond donor) in a 1:1 ratio using slow evaporation (CHCl₃/MeOH 1:1). For SHELX refinement, employ TWINABS to correct for twinning artifacts common in nitroaromatic crystals .

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